Cas no 62025-49-4 (ginsenoside F2)

ginsenoside F2 structure
ginsenoside F2 structure
Produktname:ginsenoside F2
CAS-Nr.:62025-49-4
MF:C42H72O13
MW:785.013295173645
MDL:MFCD06410948
CID:57818
PubChem ID:9918692

ginsenoside F2 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ginsenoside F2
    • 20(S)-Ginsenoside F2
    • b-D-Glucopyranoside, (3b,12b)-12-hydroxydammar-24-ene-3,20-diyl bis-
    • GINSENOSIDE F2(AS)
    • 20(S)-Ginsenoside-F2
    • (2R,3S,4R,5R,6R)-2-(Hydroxymethyl)-6-[[(8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethy
    • ginsenoside-F2
    • Sg(S)-ginsenoside f2
    • (20S)-ginsenoside F2
    • 20-(S)-Ginsenoside F2
    • BDBM50317538
    • s9044
    • AB0029015
    • N1568
    • X1142
    • C20779
    • 025S494
    • Q27146699
    • MFCD06410948
    • HY-125848
    • CHEBI:77145
    • 62025-49-4
    • SCHEMBL17576511
    • DTXSID20432763
    • CS-0009605
    • CHEMBL1095007
    • (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl beta-D-glucopyranoside
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R, 17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S, 5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2, 3,5,6,7,9,11,12,13,15,16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
    • CCG-270474
    • MS-31437
    • AKOS037514666
    • Q-100717
    • 3beta,20-bis(beta-D-glucopyranosyloxy)dammar-24-en-12beta-ol
    • SWIROVJVGRGSPO-JBVRGBGGSA-N
    • 2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
    • BCP10290
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
    • B0005-465151
    • (3ss,12ss)-12-Hydroxydammar-24-ene-3,20-diyl bis-ss-D-glucopyranoside
    • DTXCID90383591
    • (2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-[(2S)-6-METHYL-2-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}HEPT-5-EN-2-YL]-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(((3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-((2S)-6-methyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyhept-5-en-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)oxane-3,4,5-triol
    • 3b,20-Bis(b-D-glucopyranosyloxy)dammar-24-en-12b-ol
    • DA-73724
    • ginsenoside F2
    • MDL: MFCD06410948
    • Inchi: 1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
    • InChI-Schlüssel: SWIROVJVGRGSPO-JBVRGBGGSA-N
    • Lächelt: O([H])[C@]1([H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])C([H])([H])[C@]([H])([C@](C([H])([H])[H])(C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[C@@]3([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O3)O[H])O[H])O[H])[C@]21[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

Berechnete Eigenschaften

  • Genaue Masse: 784.497292g/mol
  • Oberflächenladung: 0
  • XLogP3: 4
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Anzahl drehbarer Bindungen: 10
  • Monoisotopenmasse: 784.497292g/mol
  • Monoisotopenmasse: 784.497292g/mol
  • Topologische Polaroberfläche: 219Ų
  • Schwere Atomanzahl: 55
  • Komplexität: 1370
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 20
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 785.0

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.303
  • Schmelzpunkt: No data available
  • Siedepunkt: 871.488℃ at 760 mmHg
  • Flammpunkt: 480.9±34.3 °C
  • Löslichkeit: DMSO (Slightly), Methanol (Slightly)
  • PSA: 218.99000
  • LogP: 2.14900

ginsenoside F2 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-125848-10mM*1mLinDMSO
Ginsenoside F2
62025-49-4 99.95%
10mM*1mLinDMSO
¥1209 2023-07-26
abcr
AB479115-25 mg
Ginsenoside f2; .
62025-49-4
25mg
€247.50 2023-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G67130-20mg
Ginsenoside F2
62025-49-4 ,≥98%
20mg
¥858.0 2023-09-07
LKT Labs
G3461-1 mg
Ginsenoside F2
62025-49-4 ≥98%
1mg
$138.50 2023-07-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
G274780-10mg
ginsenoside F2
62025-49-4 ≥98%
10mg
¥312.90 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
G0581-25MG
Ginsenoside F2
62025-49-4 >95.0%(HPLC)
25mg
¥630.00 2023-09-08
Chengdu Biopurify Phytochemicals Ltd
BP0654-20mg
Ginsenoside F2
62025-49-4 98%
20mg
$45 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3916-5 mg
Ginsenoside F2
62025-49-4 99.04%
5mg
¥755.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3916-10 mg
Ginsenoside F2
62025-49-4 99.04%
10mg
¥1295.00 2022-04-26
DC Chemicals
DCR-027-20 mg
Ginsenoside F2
62025-49-4 >98%, Standard References Grade
20mg
$280.0 2022-02-28

ginsenoside F2 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: (+)-Lactose Catalysts: Glucosidase, β- Solvents: Water ;  72 h, 37 °C
Referenz
Enzymatic transformation of ginsenoside Rb1 by Lactobacillus pentosus strain 6105 from Kimchi
Kim, Se-Hwa; et al, Journal of Ginseng Research, 2012, 36(3), 291-297

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  100 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
Referenz
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Water ;  30 h, pH 6.0, 37 °C
1.2 Reagents: 1-Butanol
Referenz
Fungal sensitivity to and enzymatic deglycosylation of ginsenosides
Zhao, Xuesong; et al, Phytochemistry (Elsevier), 2012, 78, 65-71

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Water ;  30 h, pH 6.0, 37 °C
1.2 Reagents: 1-Butanol
Referenz
Fungal sensitivity to and enzymatic deglycosylation of ginsenosides
Zhao, Xuesong; et al, Phytochemistry (Elsevier), 2012, 78, 65-71

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Glucose Catalysts: Glucosidase, β- Solvents: Water ;  72 h, 37 °C
Referenz
Enzymatic transformation of ginsenoside Rb1 by Lactobacillus pentosus strain 6105 from Kimchi
Kim, Se-Hwa; et al, Journal of Ginseng Research, 2012, 36(3), 291-297

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  120 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
Referenz
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

ginsenoside F2 Raw materials

ginsenoside F2 Preparation Products

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:62025-49-4)ginsenoside F2
A868578
Reinheit:99%
Menge:100mg
Preis ($):219.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:62025-49-4)GinsenosideF2
CRN0075
Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung